molecular formula C13H10ClN3O2S2 B2673119 N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide CAS No. 1304050-26-7

N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide

Cat. No. B2673119
CAS RN: 1304050-26-7
M. Wt: 339.81
InChI Key: IGJNLZBNSOPFNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of a benzothiazole derivative would generally consist of a benzene ring fused with a thiazole ring. The specific substituents at various positions on the ring would depend on the specific compound .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives would depend on the specific compound and its functional groups. Benzothiazoles can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific compound. Some general properties of benzothiazole itself include a melting point of 2°C, a boiling point of 227°C, and a density of 1.238 g/cm³ .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with benzothiazole derivatives would depend on the specific compound. Some benzothiazole derivatives may be harmful if swallowed, inhaled, or come into contact with the skin .

Future Directions

Given the wide range of biological activities exhibited by benzothiazole derivatives, there is significant interest in developing new derivatives with improved activity and selectivity. Future research will likely focus on the synthesis of new benzothiazole derivatives, investigation of their biological activities, and elucidation of their mechanisms of action .

properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-6-chloropyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S2/c14-12-6-5-9(7-15-12)21(18,19)16-8-13-17-10-3-1-2-4-11(10)20-13/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJNLZBNSOPFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CNS(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide

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